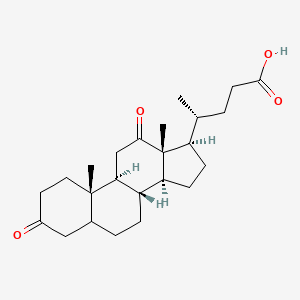

3,12-Diketo-5beta-cholanic acid

Description

Contextualization within the Bile Acid Landscape

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a vital role in the digestion and absorption of fats and fat-soluble vitamins. The primary bile acids, cholic acid and chenodeoxycholic acid, are converted by intestinal microbiota into secondary bile acids, predominantly deoxycholic acid and lithocholic acid. 3,12-Diketo-5beta-cholanic acid, also known as dehydrodeoxycholic acid, emerges as a key intermediate in these microbial transformations. iarc.fr

The structure of this compound is characterized by a cholanic acid skeleton with oxo groups at the 3 and 12 positions. This diketo- T-helper 17 (Th17) cells, which are involved in inflammatory responses. This suggests a potential role for this bile acid metabolite in modulating immune responses within the gut.

Significance in Steroid Metabolism Research

The investigation of this compound is of considerable significance in the broader field of steroid metabolism research. Its formation from other bile acids is a prime example of the oxidative and reductive reactions that steroids undergo in biological systems. These transformations are primarily catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs).

Research has shown that various microorganisms residing in the gut possess HSDHs capable of acting on different positions of the steroid nucleus. The conversion of deoxycholic acid to this compound, for instance, involves the oxidation of the hydroxyl groups at the 3α and 12α positions. This reaction is a critical step in the epimerization of bile acids, where the stereochemistry of the hydroxyl groups is altered, leading to the formation of different bile acid isomers with distinct physiological activities.

Furthermore, this compound serves as a precursor for the synthesis of other significant bile acids. For example, it can be enzymatically reduced to form deoxycholic acid. This reversible transformation highlights the dynamic nature of bile acid metabolism within the gut environment. The study of these enzymatic processes provides valuable information on microbial enzymology and the potential for engineering microorganisms for the production of specific steroid compounds.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid nih.gov |

| Molecular Formula | C24H36O4 nih.gov |

| Molecular Weight | 388.5 g/mol nih.gov |

| Synonyms | Dehydrodeoxycholic acid, 3,12-Dioxo-5beta-cholan-24-oic acid, Dioxo-DCA nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36O4 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1 |

InChI Key |

XNTYYYINMGRBQW-QMIWQNJFSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 3,12 Diketo 5beta Cholanic Acid

Precursors and Endogenous Formation Routes

The journey to 3,12-Diketo-5beta-cholanic acid begins with cholesterol and proceeds through the formation of primary and secondary bile acids.

Cholesterol serves as the fundamental precursor for the synthesis of all bile acids in vertebrates. wikipedia.orgnih.gov This vital metabolic process primarily occurs in the liver and is a major pathway for cholesterol catabolism and elimination from the body. ingentaconnect.commetwarebio.com The conversion of cholesterol into primary bile acids is a complex, multi-enzyme process. ingentaconnect.comwikipedia.org

In humans, there are two main pathways for bile acid synthesis from cholesterol: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govresearchgate.net

The Classic Pathway : This is the predominant pathway, responsible for the majority of bile acid production. researchgate.net It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step of converting cholesterol into 7α-hydroxycholesterol. nih.govresearchgate.net

The Alternative Pathway : This pathway is initiated by the sterol 27-hydroxylase (CYP27A1), which converts cholesterol into 27-hydroxycholesterol. This intermediate is then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1). nih.govresearchgate.net

Both pathways ultimately lead to the synthesis of the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. wikipedia.orgresearchgate.net The synthesis of cholic acid specifically requires the action of sterol 12α-hydroxylase (CYP8B1) to introduce a hydroxyl group at the C-12 position. nih.govingentaconnect.com Once synthesized, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver to increase their water solubility before being secreted into the bile. wikipedia.orgbioscientifica.com

Primary bile acids, cholic acid and chenodeoxycholic acid, are the direct precursors to secondary bile acids, which in turn can be converted into diketo forms. wikipedia.orgwikipedia.org After being secreted into the intestine to aid in fat digestion, a significant portion of primary bile acids travels to the colon. elsevier.es Here, the resident gut microbiota chemically modify them through deconjugation and dehydroxylation reactions. elsevier.esresearchgate.net

The key transformations include:

The conversion of cholic acid to deoxycholic acid through 7α-dehydroxylation. wikipedia.orgwikipedia.org

The conversion of chenodeoxycholic acid to lithocholic acid, also via 7α-dehydroxylation. wikipedia.orgwikipedia.org

Deoxycholic acid and lithocholic acid are known as secondary bile acids. nih.gov this compound, also known as dehydrodeoxycholic acid, is formed from the secondary bile acid deoxycholic acid. ontosight.ai This transformation involves the oxidation of the hydroxyl groups at the 3-alpha and 12-alpha positions to form the corresponding keto groups, resulting in a diketo bile acid. ontosight.ai Therefore, the metabolic flux from primary bile acids, particularly cholic acid, is essential for providing the substrate (deoxycholic acid) for the eventual formation of this compound.

Enzymatic Transformations and Intermediates

The conversion of hydroxyl groups on the bile acid steroid nucleus to keto groups is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs). nih.govmdpi.com

Hydroxysteroid dehydrogenases are crucial enzymes in bile acid metabolism, found in both the host and the gut microbiota. nih.govmdpi.com They catalyze the reversible, NAD(P)(H)-dependent oxidation and reduction of hydroxyl groups at various positions on the steroid core. nih.govresearchgate.net This enzymatic activity leads to the formation of oxo- or keto-bile acid intermediates, such as this compound. ontosight.ainih.gov The formation of this specific compound requires the action of dehydrogenases specific to the C-3 and C-12 positions.

Enzymes acting on the 3-hydroxyl group are critical for forming the 3-keto group in this compound. Both 3α- and 3β-hydroxysteroid dehydrogenases have been identified and play roles in steroid metabolism. nih.govplos.org

3α-Hydroxysteroid Dehydrogenase (3α-HSDH) : This enzyme is involved in the biotransformation of various bile acids. For instance, microbial 3α-HSDH can convert deoxycholic acid into its 3-oxo intermediate, 3-oxo-deoxycholic acid (12α-hydroxy-3-oxo-5β-cholan-24-oic acid). researchgate.netnih.gov In rat liver cytosol, 3α-HSD has been shown to preferentially catalyze the reduction of 3-oxo-bile acids to 3α-hydroxy bile acids. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSDH) : The enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) is involved in an early step of the primary bile acid synthesis pathway, converting 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. uniprot.orgmedlineplus.gov While this specific enzyme acts on a cholesterol precursor, the general activity of 3-HSDHs on the bile acid nucleus is what facilitates the formation of the 3-keto group.

The formation of the 12-keto group in this compound is catalyzed by 12α-hydroxysteroid dehydrogenase (12α-HSDH). This enzyme activity has been identified in several human gut bacteria known for their role in 7α-dehydroxylation, such as Clostridium scindens. asm.orgasm.org

Research has shown that recombinant 12α-HSDH enzymes from these bacteria can reduce 12-oxolithocholic acid to deoxycholic acid. asm.org The reverse reaction, the oxidation of the 12α-hydroxyl group of deoxycholic acid, would produce an intermediate in the formation of this compound. The combined action of 3α-HSDH and 12α-HSDH on deoxycholic acid results in the formation of this compound.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Role | Pathway/Reaction | Source Organism/Location | Citations |

| Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting step in the classic pathway of bile acid synthesis. | Cholesterol → 7α-Hydroxycholesterol | Liver (Host) | nih.govresearchgate.net |

| Sterol 12α-hydroxylase (CYP8B1) | Introduces 12α-hydroxyl group for cholic acid synthesis. | 7α-hydroxycholest-4-en-3-one → 7α,12α-dihydroxycholest-4-en-3-one | Liver (Host) | ingentaconnect.comnih.gov |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | Oxidation of the 3α-hydroxyl group to a 3-keto group. | Deoxycholic acid → 3-Oxo-deoxycholic acid | Gut Microbiota | researchgate.net |

| 12α-Hydroxysteroid Dehydrogenase (12α-HSDH) | Oxidation of the 12α-hydroxyl group to a 12-keto group. | Deoxycholic acid → 12-Oxo-deoxycholic acid | Gut Microbiota | asm.orgasm.org |

Hydroxysteroid Dehydrogenase Activity in Bile Acid Interconversions

12-Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDHs) are a critical class of enzymes produced by both host tissues and, notably, the gut microbiota. nih.gov These enzymes catalyze the NAD(P)(H)-dependent oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.gov This modification significantly alters the physicochemical properties of bile acids, including their solubility, toxicity, and ability to interact with host receptors. nih.gov

Specifically, 12α-hydroxysteroid dehydrogenase (12α-HSDH) is the enzyme responsible for the oxidation of the hydroxyl group at the C-12 position of the bile acid steroid core. researchgate.net This enzymatic reaction is a key step in the formation of 12-oxo (or 12-keto) bile acids. The conversion of a 12α-hydroxy group to a 12-oxo group is a pivotal transformation in the metabolic cascade that can lead to the formation of diketo bile acids like this compound.

Oxidation and Epimerization Processes

The generation of this compound, also known as 3,12-Didehydrodeoxycholic acid, is the result of sequential oxidation reactions. iarc.fr The precursor for this metabolite is typically deoxycholic acid (DCA), a secondary bile acid formed from the primary bile acid, cholic acid, through 7α-dehydroxylation by gut bacteria. nih.gov

The biosynthesis of this compound involves the oxidation of the hydroxyl groups at both the C-3 and C-12 positions of the deoxycholic acid molecule. This process requires the action of specific hydroxysteroid dehydrogenases (HSDHs). The oxidation of the 3α-hydroxyl group is catalyzed by 3α-hydroxysteroid dehydrogenase, yielding an intermediate compound, 12α-hydroxy-3-oxo-5β-cholan-24-oate (3-oxo-DCA). uniprot.org Subsequently, the 12α-hydroxyl group of this intermediate is oxidized by 12α-hydroxysteroid dehydrogenase to form the final product, this compound. researchgate.net

These oxidation processes are part of a broader range of microbial biotransformations that also include epimerization. Epimerization is the change in the stereochemistry of a hydroxyl group (e.g., from an α-position to a β-position), which proceeds through an oxo-bile acid intermediate. nih.gov These oxidation and epimerization reactions significantly contribute to the chemical diversity of the bile acid pool in the gut. tandfonline.comfrontiersin.org

Microbial Biotransformation in the Gut Microbiome

The human gut microbiome possesses a vast and diverse enzymatic capacity that plays a crucial role in metabolizing host-derived primary bile acids into a wide array of secondary and tertiary bile acids. psu.edu This microbial biotransformation is a key factor in shaping the composition and function of the circulating bile acid pool.

Role of Specific Bacterial Genera in Diketo Bile Acid Formation

The formation of diketo bile acids such as this compound is dependent on the presence and activity of specific bacterial genera within the gut that harbor the necessary HSDH enzymes. Several bacterial genera have been identified as key players in the oxidation of bile acid hydroxyl groups.

Research has shown that species within the genera Clostridium, Eggerthella, and Ruminococcus are capable of performing these oxidation reactions. nih.govbiorxiv.org For instance, Ruminococcus gnavus has been shown to possess 3α-HSDH activity, enabling it to oxidize deoxycholic acid to 3-oxo-DCA. uniprot.org Furthermore, studies have identified 12α-HSDH activity in various gut microbes, including certain species of Clostridium and Acinetobacter. researchgate.netnih.gov The coordinated action of bacteria possessing 3α-HSDH and 12α-HSDH is therefore essential for the production of this compound from deoxycholic acid.

Table 1: Bacterial Genera Involved in Diketo Bile Acid Formation

| Bacterial Genus | Relevant Enzyme Activity | Reference |

|---|---|---|

| Ruminococcus | 3α-HSDH, 7β-HSDH | nih.gov |

| Clostridium | HSDH activity | nih.gov |

| Eggerthella | HSDH activity | nih.gov |

| Acinetobacter | 7α-HSDH, 12α-HSDH | researchgate.net |

| Bacteroides | HSDH activity | nih.gov |

Impact of Microbiota-Derived Enzymes on Bile Acid Pool Diversity

The enzymatic activities of the gut microbiota, particularly the production of various HSDHs, have a profound impact on the diversity of the bile acid pool. mdpi.com By catalyzing oxidation and epimerization reactions, these microbial enzymes generate a vast array of secondary bile acid metabolites that are not produced by the host. tandfonline.com

The formation of oxo- and iso-bile acids, including diketo forms like this compound, significantly expands the chemical space of bile acids in the gut. nih.govfrontiersin.org This increased diversity is not merely a metabolic curiosity; it has significant physiological consequences. Different bile acid species have varying affinities for host receptors, such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), which regulate a wide range of metabolic processes, including glucose, lipid, and energy homeostasis. tandfonline.com Therefore, the enzymatic activity of the gut microbiota in modifying bile acids is a critical mechanism through which the microbiome influences host physiology and health. nih.gov The presence and abundance of bacteria carrying genes for bile acid metabolizing enzymes can significantly alter an individual's bile acid profile. tandfonline.com

Chemical Synthesis and Derivatization Strategies for 3,12 Diketo 5beta Cholanic Acid and Analogs

Total Synthesis Approaches to the Core Structure

The total synthesis of complex steroidal molecules, including the 5beta-cholanic acid core, represents a significant challenge in organic chemistry. These approaches are often lengthy and less economically viable than semi-synthesis from natural precursors. However, they provide crucial validation for proposed biosynthetic pathways and enable the creation of unnatural analogs.

A key strategy in steroid total synthesis is the biomimetic polyolefin carbocyclization. This approach mimics the natural cyclization of squalene (B77637) in living organisms. acs.orgwikipedia.org Pioneering work in this area demonstrated that linear polyenes can be induced to cyclize, forming the characteristic tetracyclic steroid ring system. youtube.com This process often involves generating a cationic intermediate that triggers a cascade of ring-forming reactions. acs.orgyoutube.comacs.org The steran nucleus, also known as cyclopentanoperhydrophenanthrene, is the fundamental structure of all steroids and is composed of seventeen carbon atoms arranged in four fused rings. wikipedia.orgwikipedia.orgresearchgate.net While total synthesis of the specific 3,12-diketo-5beta-cholanic acid is not commonly reported, the synthesis of the core steran structure provides the foundation upon which the specific functional groups could be installed through subsequent chemical modifications.

Regioselective Oxidation and Reduction Reactions

The targeted modification of hydroxyl and keto groups on the bile acid skeleton is fundamental to the synthesis of this compound and its derivatives. The differential reactivity of the hydroxyl groups at the C-3, C-7, and C-12 positions allows for selective transformations.

This compound is most commonly synthesized by the oxidation of deoxycholic acid, which possesses 3α and 12α hydroxyl groups. The oxidation of bile acids can be achieved using various oxidizing agents. Chromium-based reagents, such as chromium trioxide and potassium dichromate in acetic acid, have been traditionally used for this purpose. nih.govnobelprize.orgfrontiersin.org For instance, the oxidation of cholic acid with chromium trioxide can lead to dehydrocholic acid, the 3,7,12-triketo derivative. nobelprize.org

The reactivity of the hydroxyl groups on the cholic acid scaffold towards oxidation generally follows the order C-7 > C-12 > C-3, although this can be altered by the reaction conditions and the specific reagent used. researchgate.net For example, selective oxidation of the C-3 hydroxyl group of methyl cholate (B1235396) can be achieved using silver carbonate impregnated on Celite. researchgate.netresearchgate.net Chlorine has also been explored as an inexpensive and effective oxidizing agent for large-scale production of ketonic bile acids. google.com The process involves treating an aqueous solution of the alkali metal salt of the hydroxylated bile acid with chlorine. google.com

Enzymatic oxidations using hydroxysteroid dehydrogenases (HSDHs) offer high regioselectivity and stereoselectivity. google.com These enzymes can selectively oxidize a specific hydroxyl group without the need for protecting other functional groups. For example, 12α-HSDH can be used to specifically oxidize the hydroxyl group at the C-12 position. google.com

Table 1: Examples of Oxidation Reactions to Form Keto-Bile Acids

| Starting Material | Reagent/Catalyst | Product | Reference |

| Cholic Acid | Chromium trioxide | Dehydrocholic acid (3,7,12-triketo-5β-cholanic acid) | nobelprize.org |

| Deoxycholic Acid | Nitric Acid | Diketo acid intermediate | nobelprize.org |

| Methyl Cholate | Silver Carbonate-Celite | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate | researchgate.netresearchgate.net |

| Cholic Acid | Potassium dichromate/Acetic acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | nih.govresearchgate.net |

| Hyodeoxycholic acid | Chromium (VI) oxide/Acetic acid | 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid | nih.govfrontiersin.org |

| Cholic Acid Salt | Chlorine | Ketonic bile acid | google.com |

The stereoselective reduction of the carbonyl groups in diketo bile acids is a critical step for synthesizing specific hydroxylated epimers. A variety of reducing agents and methods have been developed to achieve high stereoselectivity.

For instance, the reduction of dehydrocholic acid (3,7,12-triketo-5β-cholanic acid) can be controlled to yield specific hydroxy-keto derivatives. The biotransformation of dehydrocholic acid using the basidiomycete Trametes hirsuta results in the regio- and stereoselective reduction of the 3-keto group to give 3α-hydroxy-7,12-diketo-5β-cholanic acid. nih.govresearchgate.net Chemical methods, such as hydrogenation with Raney Nickel under high-intensity ultrasound, can also achieve this selective reduction. nih.govresearchgate.net

The choice of reducing agent can influence the stereochemical outcome. For the reduction of 7-oxo and 12-oxo groups, potassium in tertiary amyl alcohol has been shown to be highly efficient. nih.gov For example, this method can be used to produce ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholanic acid) from 7-oxolithocholic acid in high yield. nih.gov The use of preferential ketalization of the 3-oxo group can also be employed to allow for the selective reduction of the 7- and 12-oxo groups. nih.gov

Preparation of Structurally Related Derivatives and Isomers

The synthesis of derivatives and isomers of this compound expands the chemical space for exploring structure-activity relationships. This includes the preparation of epimers, positional isomers, and the introduction of new functional groups.

Epimerization, the change in stereochemistry at one chiral center, is a key strategy for generating bile acid isomers. This can be achieved through oxidation-reduction sequences or by direct epimerization reactions. For example, the epimerization of the hydroxyl groups at C-3, C-7, or C-12 often proceeds through a stable oxo-bile acid intermediate. wjgnet.com The conversion of chenodeoxycholic acid (3α,7α-dihydroxy) to ursodeoxycholic acid (3α,7β-dihydroxy) is a well-known example of epimerization at the C-7 position. wjgnet.comd-nb.info

Improved synthetic methods for preparing epimers have been reported. The synthesis of 3β-hydroxy bile acids (iso-bile acids) can be accomplished using diethylazodicarboxylate/triphenylphosphine/formic acid. nih.gov The preparation of (22R)- and (22S)-hydroxy epimers of bile acids has been achieved through oxidative decarboxylation followed by a Reformatsky reaction. nih.gov The synthesis of C/D ring modified bile acids has also been explored, leading to novel structures. icepharma.comresearchgate.net

Table 2: Examples of Reactions for Synthesizing Bile Acid Epimers

| Starting Material | Reaction Type | Product | Reference |

| Chenodeoxycholic acid (CDCA) | Epimerization | Ursodeoxycholic acid (UDCA) | wjgnet.comd-nb.info |

| 7-oxolithocholic acid | Stereoselective reduction | Ursodeoxycholic acid | nih.gov |

| 3α-hydroxy bile acids | Mitsunobu reaction (diethylazodicarboxylate/triphenylphosphine/formic acid) | 3β-Hydroxy bile acids (iso-bile acids) | nih.gov |

| Cholic acid / Chenodeoxycholic acid derivatives | Oxidative decarboxylation, Reformatsky reaction | (22R)- and (22S)-hydroxy epimers | nih.gov |

The introduction of various functional groups onto the bile acid scaffold can significantly alter its biological and physicochemical properties. These modifications can be made on the steroid nucleus or the side chain.

Multicomponent reactions, such as the Ugi four-component reaction, have been utilized to synthesize bile acid derivatives with modified side chains, creating peptidomimetic structures. scielo.org.mxbeilstein-journals.org The carboxylic acid group at the end of the side chain is a common site for modification, allowing for conjugation with other molecules. For example, bile acids have been conjugated with near-infrared fluorochromes to create fluorescent probes for liver function assessment. acs.org This often involves an initial functionalization step, such as introducing an azide (B81097) group, followed by a "click chemistry" cycloaddition reaction. acs.org

Functional groups can also be introduced onto the steroid nucleus. For instance, the synthesis of 9α-hydroxy derivatives of chenodeoxycholic and lithocholic acids has been reported, involving steps like epoxidation and hydroxylation. jst.go.jp The introduction of functional groups can also be aimed at creating scaffolds for further applications, such as in the development of biodegradable polymers or for surface modification in tissue engineering. researchgate.netnih.gov

Advanced Analytical Methodologies for 3,12 Diketo 5beta Cholanic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating individual bile acids from complex biological mixtures. The choice of technique depends on the specific research question, the required sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bile acids. researchgate.net It offers versatility in separating free and conjugated bile acids. For compounds like 3,12-Diketo-5beta-cholanic acid that may lack a strong chromophore, detectors such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. researchgate.net While ELSD has been a common choice, CAD has demonstrated higher sensitivity and better reproducibility for certain steroid-like compounds. researchgate.net The optimization of HPLC conditions, such as the mobile phase composition and gradient, is critical for achieving good separation of bile acid isomers. researchgate.net

A study focusing on the analysis of bile samples utilized HPLC with an ELSD to identify and quantify various bile acids. researchgate.net The method was effective in distinguishing the bile acid profiles of different sources. researchgate.net

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing an additive like formic acid. |

| Detector | ELSD or CAD |

| Flow Rate | Typically around 1 mL/min |

| Temperature | Controlled, often around 30-40°C |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful technique for bile acid analysis, often coupled with mass spectrometry (GC-MS). A key consideration for GC analysis of bile acids is the need for derivatization to increase their volatility and thermal stability. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively.

The selection of an appropriate internal standard is crucial for accurate quantification in GC. For instance, synthetic isomers of dihydroxy-5-beta-cholan-24-oic acid have been explored as internal standards because their retention times are distinct from naturally occurring bile acids, and they behave similarly during extraction and derivatization. nih.gov This approach helps to correct for variations in sample preparation and injection, leading to more reliable quantitative results. nih.gov

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of bile acids due to its ability to provide molecular weight and structural information.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and specific method for the quantitative analysis of bile acids, including this compound. nih.govnih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each bile acid can be monitored, significantly reducing matrix interference and enhancing selectivity. nih.gov

LC/MS/MS methods are often preferred over GC-MS because the sample preparation is generally simpler and less time-consuming. nih.gov Optimization of MS parameters, such as ion spray voltage, source temperature, and collision energies, is essential for achieving the best signal response for each bile acid. nih.gov Negative ion mode electrospray ionization (ESI) is commonly used for bile acid analysis as it provides high sensitivity. nih.govnih.gov

A study developed a targeted LC-MS/MS method to monitor 46 different bile acids in rat plasma. nih.gov While this compound was not among the primary targets, the methodology demonstrates the capability of LC-MS/MS to analyze a wide range of bile acids simultaneously. nih.gov

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govnih.gov |

| Ion Spray Voltage | ~ -4200 V nih.gov |

| Source Temperature | ~ 500°C nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Isotope Dilution Mass Spectrometry for Precision Studies

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization.

By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled standard, highly accurate quantification can be achieved, as this ratio is largely unaffected by variations in extraction efficiency or matrix effects. nih.gov IDMS is particularly valuable for validating other analytical methods and for use in clinical reference laboratories where high precision is paramount. The development of stable-isotope-dilution LC/MS/MS methods has been crucial for the accurate analysis of numerous primary and secondary bile acids in both human and mouse biological matrices. nih.gov

Optimization of Analytical Parameters for Bile Acid Analysis

The complex nature of bile acids, with their numerous structurally similar isomers, necessitates careful optimization of all analytical parameters to ensure accurate and reliable results. nih.gov

Key areas of optimization include:

Sample Preparation: Techniques like solid-phase extraction (SPE) and protein precipitation are used to remove interfering substances and concentrate the bile acids. creative-proteomics.com The choice of method depends on the biological matrix (e.g., serum, plasma, feces, saliva). creative-proteomics.com

Chromatographic Conditions: The selection of the HPLC or GC column, mobile phase composition, and gradient elution program is critical for resolving isomeric bile acids. researchgate.netnih.gov For LC-MS/MS, ultra-high performance liquid chromatography (UHPLC) can offer faster analysis times and better resolution. nih.gov

Mass Spectrometry Parameters: Optimization of ESI conditions (e.g., mobile phase additives, ion mode) and tandem MS parameters (e.g., collision energies) is essential for maximizing sensitivity and specificity for each bile acid. nih.gov The use of formic or acetic acid as a mobile phase additive can improve ionization in negative ion mode. nih.gov

Recent advancements have focused on developing high-throughput methods capable of analyzing a large number of bile acids in a single run, which is crucial for metabolomics studies. nih.govacs.org

Emerging Research Avenues and Future Perspectives for 3,12 Diketo 5beta Cholanic Acid

3,12-Diketo-5beta-cholanic acid, also known as dehydrodeoxycholic acid, is a secondary bile acid derivative formed through the metabolic activity of the gut microbiota. ontosight.aiiarc.fr While historically viewed as an intermediate in bile acid metabolism, emerging research is beginning to shed light on its potential biological significance and offers several promising avenues for future investigation.

Q & A

Q. What are the standard synthetic routes for 3,12-diketo-5β-cholanic acid, and how do reaction conditions influence yield?

The synthesis of 3,12-diketo-5β-cholanic acid often involves keto-group protection and selective reduction . For example, the 3-keto group can be protected as a dimethyl ketal, followed by sodium borohydride reduction of the 12-oxo group ( ). Yields depend on solvent polarity, temperature, and steric effects. In one protocol, yields of 70–85% were achieved using dimethyl ketal protection under anhydrous conditions ( ). Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purifying intermediates ( ).

Q. Which analytical methods are most reliable for confirming the structure of 3,12-diketo-5β-cholanic acid and its derivatives?

NMR spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving stereochemistry and verifying keto-group positions. For instance, ³J coupling constants in ¹H NMR distinguish axial vs. equatorial hydroxyl groups in bile acid derivatives ( ). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for ketones) ( ). Purity is validated via HPLC with UV detection at 210–240 nm ( ).

Q. How does the 5β-cholanic acid backbone influence the reactivity of 3,12-diketo derivatives?

The 5β (A/B cis) conformation imposes steric constraints, affecting regioselectivity in reduction or oxidation reactions. For example, sodium borohydride preferentially reduces the 12-keto group over the 3-keto group due to reduced steric hindrance ( ). The rigidity of the steroid nucleus also limits conformational flexibility, making epimerization at C-5 rare under mild conditions ( ).

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing 3,12-diketo-5β-cholanic acid analogs with modified hydroxyl/amino groups?

Steric directing groups (e.g., bulky silyl ethers) or enzymatic catalysis can control stereochemistry. In one study, 3α-amino-7α,12α-dihydroxy-5β-cholanic acid was synthesized using cholic acid as a precursor, but the 3β-isomer required additional purification steps due to steric interference ( ). Enzymatic hydroxylation (e.g., cytochrome P450 systems) offers enantioselective modification but requires optimization of cofactors and pH ( ).

Q. How can contradictory NMR data for 3,12-diketo-5β-cholanic acid derivatives be resolved?

Contradictions often arise from solvent-induced shifts or dynamic stereochemistry . For example, keto-enol tautomerism in DMSO-d₆ may obscure carbonyl signals. Use deuterated chloroform (CDCl₃) for sharper peaks, and perform variable-temperature NMR to detect tautomerization ( ). For diastereomers, NOESY correlations between H-3, H-5, and H-12 protons clarify spatial arrangements ( ).

Q. What experimental designs optimize the selective reduction of 3,12-diketo-5β-cholanic acid to mono- or dihydroxy derivatives?

Chelation-controlled reduction with L-Selectride® (lithium tri-sec-butylborohydride) selectively reduces the 12-keto group in the presence of a 3-keto group, achieving >90% selectivity ( ). For dihydroxy products, sequential protection (e.g., 3-keto as ketal, 12-keto reduction, then deprotection) is required. Reaction monitoring via TLC (Rf shifts) ensures stepwise progress ( ).

Data Contradiction Analysis

Q. Why do reported yields for 3,12-diketo-5β-cholanic acid derivatives vary across studies?

Discrepancies stem from starting material purity and workup protocols . For example, traces of water during ketal formation can hydrolyze intermediates, reducing yields ( ). Additionally, some studies report isolated yields after chromatography, while others cite crude yields ( ). Cross-referencing synthesis conditions (e.g., solvent drying with molecular sieves) is critical for reproducibility ( ).

Q. How do conflicting biological activity reports for 3,12-diketo-5β-cholanic acid relate to structural impurities?

Impurities from incomplete reduction (e.g., residual 3-keto groups) or epimerization (e.g., 5α vs. 5β) can skew bioactivity data. Purity must be confirmed via HPLC (>98%) and ¹³C NMR to detect <2% impurities ( ). For instance, 5α-epimers exhibit altered receptor binding compared to 5β derivatives ( ).

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for ketone reductions ().

- Analytical Workflows : Combine NMR, HRMS, and chiral HPLC for structural validation ().

- Data Interpretation : Use computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.